4,4'-Bipyridinium, 1-methyl-1'-tetradecyl-
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Overview
Description
4,4’-Bipyridinium, 1-methyl-1’-tetradecyl- is a chemical compound known for its amphiphilic properties. It is commonly used in photochemical redox reactions due to its ability to act as an electron relay. The compound is often found in its dichloride form, with the molecular formula C25H40Cl2N2 and a molecular weight of 439.50 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bipyridinium, 1-methyl-1’-tetradecyl- typically involves the reaction of 4,4’-bipyridine with a methylating agent and a tetradecylating agent. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the process may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4,4’-Bipyridinium, 1-methyl-1’-tetradecyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form radical cations.
Reduction: It can be reduced to form neutral species.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield radical cations, while reduction can produce neutral species .
Scientific Research Applications
4,4’-Bipyridinium, 1-methyl-1’-tetradecyl- has a wide range of applications in scientific research:
Chemistry: Used as an electron relay in photochemical redox reactions.
Biology: Investigated for its potential in biological electron transfer processes.
Medicine: Explored for its role in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the development of advanced materials and nanotechnology.
Mechanism of Action
The compound exerts its effects primarily through its ability to participate in redox reactions. It acts as an electron relay, transferring electrons between different species. This property is crucial in photochemical processes where light energy is converted into chemical energy. The molecular targets and pathways involved include various electron acceptors and donors in the reaction medium .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1’-tetradecyl-4,4’-bipyridinium diiodide: Similar in structure but with different counterions.
4,4’-Bipyridinium, 1-methyl-1’-dodecyl-: Similar but with a shorter alkyl chain.
Uniqueness
4,4’-Bipyridinium, 1-methyl-1’-tetradecyl- is unique due to its specific amphiphilic properties and its ability to act as an efficient electron relay in photochemical redox reactions. Its longer alkyl chain compared to similar compounds provides distinct advantages in terms of solubility and interaction with various substrates .
Properties
CAS No. |
79039-57-9 |
---|---|
Molecular Formula |
C25H40N2+2 |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
1-methyl-4-(1-tetradecylpyridin-1-ium-4-yl)pyridin-1-ium |
InChI |
InChI=1S/C25H40N2/c1-3-4-5-6-7-8-9-10-11-12-13-14-19-27-22-17-25(18-23-27)24-15-20-26(2)21-16-24/h15-18,20-23H,3-14,19H2,1-2H3/q+2 |
InChI Key |
SNUDAELCXNZQPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C |
Origin of Product |
United States |
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